molecular formula C13H14F2N2O B2827893 N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide CAS No. 1311802-88-6

N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide

Cat. No.: B2827893
CAS No.: 1311802-88-6
M. Wt: 252.265
InChI Key: YIRBNKSIQRABMK-UHFFFAOYSA-N
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Description

“N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide” is an organic compound that belongs to the class of amides This compound features a cyanopropyl group and a difluorophenyl group, which may impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide” typically involves the following steps:

    Formation of the Cyanopropyl Group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide.

    Introduction of the Difluorophenyl Group: This step may involve the use of a difluorobenzene derivative, which can be coupled with the cyanopropyl intermediate through a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the cyanopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the amide group, potentially converting it to an amine.

    Substitution: The difluorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

“N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide” may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which “N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide” exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanopropyl)-3-(2,4-difluorophenyl)propanamide
  • N-(1-cyanopropyl)-3-(2,6-difluorophenyl)propanamide
  • N-(1-cyanopropyl)-3-(3,5-difluorophenyl)propanamide

Uniqueness

The unique positioning of the difluorophenyl group in “N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide” may impart distinct chemical properties, such as reactivity and stability, compared to its isomers

Properties

IUPAC Name

N-(1-cyanopropyl)-3-(2,5-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c1-2-11(8-16)17-13(18)6-3-9-7-10(14)4-5-12(9)15/h4-5,7,11H,2-3,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRBNKSIQRABMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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